Mal-PEG2-CH2CH2N3

Description

Contextualization of Poly(ethylene glycol) Conjugation in Modern Chemical and Biochemical Research

Poly(ethylene glycol) (PEG) has become an essential tool in modern chemical and biochemical research, primarily through a process known as PEGylation. biochempeg.com PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, and antibody fragments to enhance their therapeutic properties. biochempeg.comresearchgate.net Dating back to the 1970s, researchers first used PEG to modify proteins to extend their time in circulation and decrease their immunogenicity. chempep.com The unique chemical and physical properties of PEG make it exceptionally suitable for biological applications. thermofisher.com

These modifications result in significant pharmacological advantages, including improved drug solubility, increased stability, and the potential for reduced dosing frequency. biochempeg.comeuropeanpharmaceuticalreview.com The evolution of PEGylation technology has led to the development of a diverse array of PEG reagents with specific functionalities, allowing for more precise control over the conjugation process. chempep.comthermofisher.com This has expanded the application of PEGylation from protein drugs to organic small molecule drugs, oligonucleotides, and the functionalization of biomaterials. biochempeg.com

Fundamental Design Principles and Strategic Significance of Heterobifunctional Linkers

Chemical crosslinkers are reagents that contain at least two reactive groups, enabling the covalent bonding between two or more molecules. huji.ac.il These linkers are broadly classified based on the identity of their reactive ends. creative-biolabs.com Homobifunctional crosslinkers possess two identical reactive groups, which are typically used in single-step reactions to link molecules with the same type of functional group, such as two primary amines. huji.ac.ilthermofisher.com However, this approach can lead to uncontrolled polymerization and the formation of undesired self-conjugated products. huji.ac.ilcreative-biolabs.com

Heterobifunctional crosslinkers, in contrast, feature two different reactive groups at the ends of a spacer arm. creative-biolabs.comthermofisher.comaatbio.com This design is of great strategic significance as it allows for selective, sequential (two-step) conjugations. creative-biolabs.comthermofisher.com In a typical two-step process, one end of the heterobifunctional linker is reacted with the first target molecule. thermofisher.com After this initial reaction, any excess linker is removed, and the modified first molecule is then introduced to the second target molecule, which reacts with the second, different functional group of the linker. thermofisher.com This controlled, stepwise approach minimizes the formation of unwanted polymers or self-conjugates, which is a major limitation of homobifunctional linkers. creative-biolabs.com

The strategic advantage of this intrinsic asymmetry is crucial for constructing complex and well-defined bioconjugates. creative-biolabs.com For example, they are extensively used in the development of antibody-drug conjugates (ADCs), where precise attachment of a drug payload to an antibody is required. cd-bioparticles.net The design of these linkers also incorporates a spacer arm, often a PEG chain, which connects the two reactive ends. thermofisher.combiochempeg.com The PEG spacer enhances the water solubility and biocompatibility of the resulting conjugate and provides flexibility, which can be critical for maintaining the biological activity of the conjugated molecules. cd-bioparticles.netbiochempeg.com

Structural Features and Purpose of Mal-PEG2-CH2CH2N3 as a Versatile Bifunctional Construct

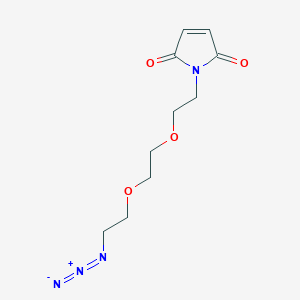

This compound is a specific example of a heterobifunctional PEG linker designed for precise bioconjugation applications. achemblock.com Its structure consists of three key components: a maleimide (B117702) group, a short diethylene glycol (PEG2) spacer, and a terminal azide (B81097) group. achemblock.comchemsrc.com Each part of this construct serves a distinct and strategic purpose, making it a versatile tool in chemical biology and drug discovery. axispharm.comaxispharm.com

The maleimide group is a thiol-reactive functional group. axispharm.com It reacts specifically and efficiently with sulfhydryl groups (-SH), such as those found on the side chains of cysteine residues in proteins and peptides. axispharm.com This reaction, a Michael addition, occurs under mild physiological conditions (typically pH 6.5-7.5) and forms a stable thioether bond. This high selectivity for thiols allows for the targeted modification of proteins at specific cysteine sites.

The azide group (N3) at the other end of the linker is a key functional group used in "click chemistry". axispharm.comcd-bioparticles.net Click chemistry describes a class of reactions that are rapid, efficient, and highly specific, generating minimal byproducts. chemie-brunschwig.chbiochempeg.com The azide group participates in one of the most common click reactions, the Huisgen 1,3-dipolar cycloaddition with an alkyne, to form a stable triazole ring. chemie-brunschwig.ch This reaction can be catalyzed by copper(I) (CuAAC) or can proceed without a catalyst if a strained alkyne (e.g., DBCO, BCN) is used in a strain-promoted azide-alkyne cycloaddition (SPAAC). biochempeg.combiochempeg.com The bio-orthogonal nature of the azide-alkyne reaction means it can occur in complex biological environments without interfering with native functional groups. axispharm.combiochempeg.com

The PEG2 spacer is a short, hydrophilic chain of two ethylene (B1197577) glycol units that links the maleimide and azide functionalities. chemsrc.comaxispharm.com This PEG spacer imparts increased water solubility and flexibility to the linker and the molecules it connects. chempep.combiochempeg.com This is particularly important when conjugating hydrophobic molecules, helping to prevent aggregation and maintain the biological activity of the final conjugate. thermofisher.com

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 1-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-1H-pyrrole-2,5-dione |

| CAS Number | 2253965-07-8 |

| Molecular Formula | C10H14N4O4 |

| Molecular Weight | 254.24 g/mol |

| SMILES | [N-]=[N+]=NCCOCCOCCN1C(=O)C=CC1=O |

This data was sourced from multiple chemical databases. achemblock.comchemsrc.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-[2-(2-azidoethoxy)ethoxy]ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O4/c11-13-12-3-5-17-7-8-18-6-4-14-9(15)1-2-10(14)16/h1-2H,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFLSKAZVQSPJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Derivatization Strategies for Mal Peg2 Ch2ch2n3

General Synthetic Methodologies for Heterobifunctional Poly(ethylene glycol) Derivatives

The synthesis of heterobifunctional PEG derivatives, possessing two different reactive end groups, is crucial for creating well-defined conjugates and materials. mdpi.comgoogle.com Several strategies exist for their preparation. One common approach involves the ring-opening polymerization of ethylene (B1197577) oxide (EO) using initiators with protected functional groups. core.ac.ukrsc.orgacs.orgacs.org This method allows for control over the polymer molecular weight and the introduction of a specific functional group at the alpha (α) chain end. The other terminus, typically a hydroxyl group, can then be selectively converted into a different functional group through post-polymerization modification. mdpi.comacs.org

Another versatile route involves the asymmetric activation of symmetrical linear PEGs. mdpi.comresearchgate.net Selective monotosylation of one hydroxyl end group, for example, allows for its conversion into various functionalities while the other hydroxyl group remains available for different modifications. mdpi.comresearchgate.net This method has been used to synthesize PEG derivatives with combinations of azide (B81097), amine, thioacetate, thiol, and activated hydroxyl groups. mdpi.comresearchgate.net

Alternative methods include the use of acid-cleavable protecting groups or the direct ethoxylation of functionalized starting materials. rsc.orggoogle.com The key to successful heterobifunctional PEG synthesis lies in achieving high functionalization efficiency at both termini and, often, high purity without extensive chromatographic purification. google.comresearchgate.net

Optimized Synthesis of Mal-PEG2-CH2CH2N3

The synthesis of this compound specifically involves the introduction of both a maleimide (B117702) and an azide group onto a diethylene glycol (PEG2) spacer. While specific detailed protocols for this compound are not extensively detailed in the provided search results, the general principles for synthesizing maleimide- and azide-terminated PEGs, often presented as kits for in situ preparation, can be applied. nanosoftpolymers.comlumiprobe.combroadpharm.comwindows.net These methods typically involve the reaction of an azide-containing amine with a maleimide activated ester. lumiprobe.combroadpharm.comwindows.net

Precursor Synthesis and Regiospecific Intermediate Functionalization

The synthesis of this compound would likely begin with a PEG2 core molecule that is selectively functionalized at each end. A common strategy for introducing the azide group involves the reaction of a tosylate or mesylate-activated hydroxyl group with sodium azide. mdpi.comresearchgate.net For a PEG2 core, this could involve a precursor with one protected hydroxyl group and one tosylated or mesylated hydroxyl group. Reaction with sodium azide would then yield a PEG2 derivative with one protected hydroxyl and one azide group.

The introduction of the maleimide group often utilizes a maleimide activated ester, such as 3-maleimidopropionic acid N-hydroxysuccinimide ester (NHS ester). nanosoftpolymers.comlumiprobe.combroadpharm.comwindows.net This reagent reacts efficiently with primary amine groups to form stable amide bonds. Therefore, the PEG2 precursor would need to be functionalized with a primary amine at the other terminus after deprotection of the hydroxyl group. The conversion of a hydroxyl group to an amine can be achieved through various routes, including tosylation followed by reaction with ammonia (B1221849) or a Gabriel synthesis approach. mdpi.comresearchgate.netgoogle.com

Regiospecific functionalization is critical to ensure that the maleimide and azide groups are introduced at distinct ends of the PEG2 spacer, resulting in a heterobifunctional molecule. This is typically controlled by the strategic use of protecting groups and the order of reaction steps.

Terminal Group Introduction: Maleimide and Azide Formation

Based on the general methods and the nature of the functional groups in this compound, a plausible synthetic route involves preparing a PEG2 derivative with a terminal amine and a terminal azide. The azide function can be introduced as described above, via nucleophilic substitution of a tosylate or mesylate with sodium azide. mdpi.comresearchgate.net

The maleimide group is commonly introduced by reacting a primary amine-terminated PEG with a maleimide activated ester, such as the NHS ester of maleimidopropionic acid. nanosoftpolymers.comlumiprobe.combroadpharm.comwindows.net This reaction typically proceeds efficiently under mild conditions.

A possible synthetic sequence could involve:

Synthesis of a heterobifunctional PEG2 precursor with one protected hydroxyl group and one tosylate or mesylate.

Reaction with sodium azide to convert the tosylate/mesylate to an azide. mdpi.comresearchgate.net

Deprotection of the hydroxyl group.

Conversion of the hydroxyl group to a primary amine. mdpi.comresearchgate.netgoogle.com

Reaction of the amine-terminated PEG2-azide with a maleimide activated ester to form the amide linkage and introduce the maleimide group. nanosoftpolymers.comlumiprobe.combroadpharm.comwindows.net

Some sources indicate that azide-PEG-maleimide can be prepared in situ from an azide-PEG-amine and a maleimide-NHS ester, suggesting the latter steps (reaction of amine with maleimide-NHS ester) are relatively straightforward. nanosoftpolymers.comlumiprobe.combroadpharm.comwindows.net

Tailoring this compound for Diverse Research Applications through Chemical Modification

This compound, with its orthogonal maleimide and azide functionalities, is a versatile building block for creating complex molecular architectures. Its application can be further tailored by modifying the PEG chain length or by comparing its reactivity and applications with other Mal-PEG-X derivatives.

Exploration of Poly(ethylene glycol) Chain Length Influence on Conjugation Efficacy

The length of the PEG chain in PEGylated constructs significantly influences their physical and biological properties, including solubility, pharmacokinetics, and conjugation efficiency. chemimpex.comtandfonline.cominterchim.frucl.ac.bemdpi.com While this compound specifically contains a PEG2 (diethylene glycol) spacer, studies on other Mal-PEG-X or Azide-PEG-X derivatives with varying PEG lengths provide insights into this influence.

Research has shown that increasing PEG length can improve conjugation efficiency, potentially due to increased distance between the reactive group and the molecule being conjugated, reduced steric hindrance, increased flexibility, or improved solubility of the reactive group. tandfonline.com For instance, in the context of conjugating Fab fragments to nanoparticles, linkers with longer PEG chains (7-23 ethylene glycol units) showed better conjugation efficiency compared to a PEG4 linker. tandfonline.com

The PEG chain length also impacts the "stealth" properties of conjugated molecules, affecting their interaction with the immune system and circulation half-life. ucl.ac.bemdpi.com Studies on drug delivery systems have demonstrated that optimizing PEG length is crucial for enhanced stealth properties and longer circulation times. mdpi.com For example, a PEG 5 kDa (approximately 114 ethylene glycol units) showed enhanced stealth properties compared to shorter or longer PEGs in certain nanoparticle formulations. mdpi.com

While this compound has a relatively short PEG chain, understanding the effects of varying PEG lengths in similar heterobifunctional constructs is essential for designing optimal molecules for specific applications. The short PEG2 linker provides a relatively compact connection between the maleimide and azide functionalities.

Comparative Analysis with Other Mal-PEG-X Derivatives (e.g., Mal-PEG-COOH, Mal-PEG-NHS)

Mal-PEG-X derivatives are a class of heterobifunctional PEGs where one terminus is a maleimide group and the other is a different reactive group 'X'. Comparing this compound (Mal-PEG-azide) with other derivatives like Mal-PEG-COOH and Mal-PEG-NHS highlights the distinct reactivity profiles and potential applications of each.

Mal-PEG-COOH (Maleimide-PEG-Carboxylic Acid): This derivative contains a maleimide group and a carboxylic acid group. biochempeg.com The maleimide reacts with thiols, while the carboxylic acid can be activated (e.g., with EDC or HATU) to react with primary amines, forming amide bonds. biochempeg.com This allows for conjugation to molecules containing both thiol and amine functionalities, albeit typically in a stepwise manner or requiring differential protection. Mal-PEG-COOH is useful for linking thiolated molecules to amine-containing surfaces or vice versa.

Mal-PEG-NHS (Maleimide-PEG-NHS Ester): This derivative features a maleimide group and an N-hydroxysuccinimide (NHS) ester. biochempeg.comjenkemusa.com The maleimide reacts with thiols, and the NHS ester reacts efficiently with primary amines under mild conditions, forming stable amide bonds. biochempeg.comjenkemusa.com Mal-PEG-NHS is a popular crosslinker for conjugating thiolated molecules to amine-containing molecules or surfaces in a single step, provided the reaction conditions are suitable for both functionalities (typically requiring careful pH control, as maleimide can react with amines at higher pH). broadpharm.comwindows.net

Mal-PEG-Azide (this compound): This derivative combines a maleimide and an azide group. nanosoftpolymers.comcymitquimica.com The maleimide reacts with thiols, and the azide reacts with alkynes or strained cyclooctynes via click chemistry. nanosoftpolymers.comcymitquimica.comchemimpex.comlumiprobe.combiochempeg.comaxispharm.combroadpharm.comwindows.netmedchemexpress.com This combination is particularly powerful because the maleimide-thiol reaction and the azide-alkyne click reaction are highly specific and orthogonal, meaning they can be performed independently without significant cross-reactivity under appropriate conditions. This orthogonality allows for precise, stepwise conjugation of two different molecules to a central scaffold or the creation of complex branched or cyclic structures. lumiprobe.combiochempeg.commedchemexpress.com

The choice among these Mal-PEG-X derivatives depends on the specific functional groups present on the molecules to be conjugated and the desired reaction orthogonality. Mal-PEG-azide offers the advantage of the highly bioorthogonal click chemistry reaction, making it particularly useful for applications in biological systems where minimal interference with native functionalities is desired. axispharm.com

Here is a comparison of the reactivity of these Mal-PEG-X derivatives:

| Derivative | Reactive Group 1 | Reacts with | Reactive Group 2 | Reacts with | Orthogonality | Common Applications |

| Mal-PEG-Azide | Maleimide | Thiols | Azide | Alkynes (Click Chemistry) | High | Bioconjugation, creating complex architectures, surface modification |

| Mal-PEG-COOH | Maleimide | Thiols | Carboxylic Acid | Amines (via activation) | Moderate | Linking thiolated to aminated molecules/surfaces |

| Mal-PEG-NHS | Maleimide | Thiols | NHS Ester | Primary Amines | Moderate | Single-step conjugation of thiols and amines |

Detailed research findings on the synthesis and application of these derivatives contribute to the understanding of how to best utilize this compound for specific research goals. Studies on optimizing click chemistry reactions with PEG-azides, for example, provide valuable parameters for reactions involving the azide terminus of this compound. acs.org Similarly, research on the kinetics and specificity of maleimide-thiol reactions informs the use of the maleimide group. broadpharm.comwindows.net

Orthogonal Reactivity and Mechanistic Aspects of Mal Peg2 Ch2ch2n3 in Chemical Transformations

Maleimide-Thiol Conjugation: Michael Addition Reaction Kinetics and Selectivity

The maleimide (B117702) functional group is highly reactive towards nucleophiles, particularly thiols, undergoing a Michael addition reaction. This reaction forms a stable carbon-sulfur bond, specifically a thioether linkage. cenmed.comcenmed.com The maleimide-thiol reaction is a cornerstone of bioconjugation due to its efficiency and selectivity under mild conditions, often near physiological pH and room temperature. cenmed.comamerigoscientific.com

pH-Dependence and Reaction Optimization for Thiol Reactivity

The kinetics and selectivity of the maleimide-thiol reaction are significantly influenced by pH. The reaction relies on the thiolate anion, the deprotonated form of a thiol. nih.gov The equilibrium between the thiol and the more reactive thiolate is dictated by the buffer pH and the thiol's pKa. nih.gov

Optimal reaction efficiency and selectivity for thiols are typically observed at pH values between 6.5 and 7.5. cenmed.com In this pH range, the concentration of the thiolate is sufficient for a rapid reaction, while the reactivity of other potential nucleophiles present in biological systems, such as amines (e.g., lysine (B10760008) residues), is significantly lower. At pH 7, the maleimide group is approximately 1,000 times more reactive towards a free sulfhydryl than to an amine. cenmed.com

Increasing the pH above 7.5 can accelerate the reaction rate due to a higher concentration of thiolate. However, alkaline conditions (pH ≥ 8) can also lead to undesirable side reactions, including the hydrolysis of the maleimide ring, forming a maleic acid amide derivative that is unreactive towards thiols. Additionally, at higher pH, the reactivity of amines increases, potentially leading to off-target conjugation. cenmed.com

Reaction optimization often involves controlling the pH, reactant ratios, and reaction time to maximize conjugation efficiency and minimize side product formation. Studies have shown that optimizing the maleimide to thiol molar ratio can significantly increase conjugation efficiency. For instance, optimal conjugation efficiencies have been reported at maleimide to thiol molar ratios of 2:1 or 5:1 depending on the specific molecules being conjugated.

The stability of maleimide-functionalized molecules before conjugation is also a factor in reaction efficiency. Storage conditions can impact maleimide reactivity; for example, storage at 4°C can help maintain maleimide reactivity compared to storage at 20°C.

Formation and Stability of Thioether Linkages

The Michael addition of a thiol to a maleimide results in the formation of a stable thioether bond. cenmed.com This covalent linkage is generally robust under various conditions, making it suitable for creating stable bioconjugates.

However, the resulting thiosuccinimide linkage can undergo certain side reactions that affect its long-term stability. These include hydrolysis of the succinimide (B58015) ring and retro-Michael addition. amerigoscientific.com Hydrolysis of the thiosuccinimide linkage leads to the formation of a hydrolyzed product, which can potentially alter the properties of the conjugate. Retro-Michael addition is the reverse of the conjugation reaction, regenerating the free thiol and maleimide, which can lead to deconjugation or transconjugation if other thiols are present. amerigoscientific.com

The stability of the thioether linkage can be influenced by factors such as pH, temperature, and the specific structure of the conjugate. For instance, the rate of thiosuccinimide hydrolysis can be pH-dependent. The potential for these side reactions highlights the importance of considering the intended application and environmental conditions when designing conjugates utilizing maleimide-thiol chemistry.

Azide-Alkyne Cycloaddition Reactions (Click Chemistry) for Bioorthogonal Ligations

The azide (B81097) functional group on Mal-PEG2-CH2CH2N3 is a key component for performing bioorthogonal ligations through azide-alkyne cycloaddition reactions, commonly known as "Click Chemistry". fishersci.fifishersci.ca Click chemistry reactions are characterized by high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making them ideal for modifying complex molecules like biomolecules. A significant advantage of azide and alkyne functional groups is their bioorthogonality, meaning they are largely inert towards functional groups typically found in biological systems, allowing for selective labeling and conjugation in complex biological environments. The reaction between azides and alkynes forms a stable 1,2,3-triazole ring.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely applied click reaction. This reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent, often stabilized by ligands. The CuAAC reaction is highly efficient and regioselective, primarily yielding the 1,4-disubstituted 1,2,3-triazole isomer.

While highly effective in many chemical transformations, the use of copper catalyst can be a limitation for applications involving sensitive biomolecules or in vivo systems due to copper's potential cytotoxicity. Despite this, CuAAC has been successfully used for functionalizing various molecules, including PEGylated compounds and biomolecules, often employing strategies to mitigate copper toxicity. For this compound, the azide group can readily participate in CuAAC with a terminal alkyne-functionalized molecule, forming a stable triazole linkage.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with this compound

The strain-promoted alkyne-azide cycloaddition (SPAAC) is a copper-free click chemistry method that overcomes the limitations associated with copper catalysis in biological applications. fishersci.fifishersci.ca This reaction utilizes the inherent strain energy of cyclic alkynes, such as cyclooctynes, to react with azides without the need for a catalyst.

This compound, possessing a terminal azide group, is suitable for SPAAC reactions with strained cyclooctyne-functionalized molecules. fishersci.fifishersci.ca This reaction proceeds efficiently under physiological conditions, including aqueous environments and at room temperature, making it particularly valuable for bioconjugation and in vivo applications where copper toxicity is a concern. The SPAAC reaction with this compound and a strained alkyne partner results in the formation of a stable triazole linkage, similar to CuAAC, but without the need for a metal catalyst. The PEG2 spacer in this compound also contributes to the water solubility of the molecule, which is advantageous for reactions in aqueous biological media. fishersci.fi

Applications of Mal Peg2 Ch2ch2n3 in Advanced Bioconjugation and Macromolecular Engineering

Site-Specific Functionalization of Biomolecules

The distinct reactivity of the maleimide (B117702) and azide (B81097) functionalities in Mal-PEG2-CH2CH2N3 allows for precise, site-specific modification of biomolecules. This is particularly advantageous for creating homogeneous bioconjugates with defined stoichiometry and improved functional characteristics.

Conjugation to Cysteine-Containing Peptides and Proteins

The maleimide group of this compound readily reacts with free thiol groups present in cysteine residues of peptides and proteins via a Michael addition reaction, forming a stable covalent thioether bond. axispharm.comcymitquimica.comcd-bioparticles.compapyrusbio.comthermofisher.com This reaction is highly selective for thiols at physiological pH (typically pH 6.5-7.5), making it a preferred method for site-specific protein modification, especially when free cysteines are naturally present or have been engineered into the protein sequence at desired locations. cd-bioparticles.compapyrusbio.comthermofisher.comthermofisher.com

While cysteine residues are relatively scarce in many proteins, their unique reactivity allows for targeted modification. cd-bioparticles.compapyrusbio.com If a protein contains disulfide bonds, these can be reduced to generate free thiol groups for maleimide conjugation. thermofisher.comthermofisher.com However, this can lead to a mixture of products if multiple disulfides are present. Engineering a single free cysteine at a specific site, such as the N-terminus, can enable highly controlled, site-specific conjugation. cd-bioparticles.com

Research has explored the use of maleimide-PEG linkers for conjugating peptides to protein polymers and functionalizing protein surfaces. nih.govrsc.org For instance, a maleimide-PEG2-biotin linker, structurally related to this compound, has been used in model studies to examine maleimide linkage to free sulfhydryls on protein polymer surfaces. nih.gov This highlights the utility of maleimide-PEG linkers for attaching various molecules, including peptides and labels like biotin, to proteins through cysteine residues.

Labeling of Alkyne-Modified Nucleic Acids and Carbohydrates

The azide group of this compound is a key component for labeling alkyne-modified biomolecules through click chemistry. axispharm.comcymitquimica.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are powerful bioorthogonal reactions that proceed efficiently under mild conditions, making them suitable for conjugating molecules to sensitive biomolecules like nucleic acids and carbohydrates. chemrxiv.orgmdpi.comacs.org

Nucleic acids and carbohydrates can be synthetically modified to incorporate alkyne functional groups. Once modified, these biomolecules can be selectively labeled or conjugated with azide-functionalized molecules like this compound via click chemistry. acs.org This approach allows for the precise attachment of various probes, labels, or other molecules to specific sites on nucleic acids or carbohydrates without interfering with their biological function. Click chemistry has been widely applied in the nucleic acid field for generating a variety of tools for applications in biology, biochemistry, and biotechnology. acs.org

Construction of Multifunctional Bioconjugates

The bifunctional nature of this compound, possessing both a maleimide and an azide group, makes it an ideal crosslinker for constructing complex, multifunctional bioconjugates. This enables the modular assembly of different molecular entities with distinct properties and functions.

Design and Synthesis of Antibody-Drug Conjugate (ADC) Linker Architectures Involving this compound

Antibody-Drug Conjugates (ADCs) are a class of highly potent therapeutic agents that selectively deliver cytotoxic drugs to target cells, typically cancer cells. ADCs consist of an antibody, a cytotoxic payload, and a linker that connects the two. cd-bioparticles.commedchemexpress.com The linker plays a critical role in ADC stability in circulation and efficient release of the payload at the target site. americanpharmaceuticalreview.comnjbio.com

This compound can serve as a versatile building block in the design and synthesis of ADC linker architectures. Its maleimide group can be used to conjugate the linker to cysteine residues on the antibody, either naturally present or engineered. cd-bioparticles.compapyrusbio.comthermofisher.comthermofisher.com The azide group provides a handle for attaching a cytotoxic drug payload that has been functionalized with an alkyne, utilizing click chemistry. axispharm.comcymitquimica.comaxispharm.com This modular approach allows for the creation of homogeneous ADCs with controlled drug-to-antibody ratios (DAR).

PEG linkers, including those with short PEG units like PEG2, are widely used in ADCs due to their ability to improve solubility, stability, and pharmacokinetics. axispharm.combroadpharm.comadcreview.comcreative-biolabs.comamericanpharmaceuticalreview.com They can help reduce aggregation of hydrophobic drug payloads and prolong the circulation half-life of the ADC. adcreview.comamericanpharmaceuticalreview.com While some ADCs utilize cleavable linkers designed to release the payload under specific intracellular conditions (e.g., enzymatic cleavage, pH change), non-cleavable linkers, which release the payload upon lysosomal degradation of the antibody, are also employed. njbio.com The maleimide-cysteine linkage formed by this compound is generally considered stable, contributing to the non-cleavable aspect of the linker architecture connected to the antibody. The azide handle then allows flexibility in attaching various alkyne-modified payloads, which could themselves be part of a cleavable system if desired.

Development of Proteolysis-Targeting Chimeras (PROTACs) Utilizing this compound

Proteolysis-Targeting Chimeras (PROTACs) are a burgeoning class of therapeutics designed to induce the degradation of target proteins. A PROTAC molecule typically consists of two ligands, one that binds to the target protein and another that binds to an E3 ubiquitin ligase, connected by a linker. This brings the target protein into proximity with the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein.

Linker design is crucial for the efficacy of PROTACs, influencing the molecule's ability to induce ternary complex formation between the target protein and the E3 ligase. americanpharmaceuticalreview.com While direct examples of this compound specifically in PROTAC development are not explicitly detailed in the provided search results, the compound's architecture makes it conceptually suitable as a linker component in PROTAC design. The maleimide group could potentially be used to conjugate the linker to a ligand that has been functionalized with a thiol, while the azide group could be used to attach the E3 ligase binding ligand via click chemistry if it is alkyne-modified.

The PEG spacer in this compound can provide flexibility and solubility to the PROTAC molecule, which are important considerations for optimizing cellular uptake and target protein degradation. axispharm.combroadpharm.comadcreview.comcreative-biolabs.com The modularity offered by the orthogonal maleimide and azide functionalities allows for the facile synthesis and screening of different PROTAC constructs by varying the attached ligands, contributing to the rapid development in this field.

Engineering of Bio-Interface Materials

This compound can also be applied in the engineering of bio-interface materials, where precise surface functionalization is required to control interactions with biological systems. The ability to selectively immobilize biomolecules onto surfaces is critical for developing biosensors, biomaterials, and tissue engineering scaffolds.

The maleimide group can be used to functionalize surfaces that have been modified to present thiol groups. cd-bioparticles.comjku.at Alternatively, surfaces can be modified with maleimide-containing molecules, which can then react with thiol-containing biomolecules. cd-bioparticles.com The azide group of this compound provides a handle for further functionalization of the surface via click chemistry with alkyne-modified molecules. This allows for the creation of complex bio-interfaces with tailored properties and the ability to immobilize a variety of biomolecules in a controlled manner.

Research has demonstrated the functionalization of materials, such as gold nanoparticles and conductive polymers, with maleimide groups for subsequent bioconjugation. cd-bioparticles.comrsc.org While this compound is not explicitly mentioned in these specific examples, the principle of using a bifunctional linker with a maleimide group and another reactive handle (like azide) is directly applicable. The PEG spacer can also help to create a hydrophilic and non-fouling surface, reducing non-specific protein adsorption and improving the biocompatibility of the material. axispharm.combroadpharm.comadcreview.comcreative-biolabs.com

Here is a summary of the reactive functionalities and their typical reaction partners:

| Functional Group | Reacts With | Reaction Type | Linkage Formed |

| Maleimide | Thiol (-SH) (Cysteine) | Michael Addition | Thioether |

| Azide (-N₃) | Alkyne (Terminal or Strained) | Click Chemistry (CuAAC or SPAAC) | Triazole |

Table 1: Reactive Functionalities of this compound and their Reaction Partners

Here is a table summarizing some applications discussed:

| Application Area | Role of this compound | Key Functional Groups Utilized |

| Site-Specific Protein Functionalization | Conjugation to cysteine residues | Maleimide |

| Labeling Nucleic Acids/Carbohydrates | Conjugation to alkyne-modified biomolecules | Azide |

| ADC Linker Architectures | Linking antibody (via cysteine) to alkyne-modified drug payload (via azide) | Maleimide, Azide |

| PROTAC Development | Potential linker component connecting target protein ligand and E3 ligase ligand | Maleimide, Azide (Conceptual) |

| Bio-Interface Engineering | Surface functionalization for controlled immobilization of biomolecules | Maleimide, Azide |

Surface Modification for Enhanced Biocompatibility and Specificity

Surface modification of materials and nanoparticles is a critical application area for heterobifunctional PEG linkers to improve their interaction with biological systems. By modifying surfaces with PEG, researchers aim to enhance biocompatibility, reduce non-specific protein adsorption and cell adhesion (often referred to as creating "stealth" properties), and provide functional handles for the specific immobilization of biomolecules.

The maleimide and azide functionalities of this compound allow for versatile surface functionalization strategies. A surface can be first modified to display thiol groups, which can then react with the maleimide group of this compound, orienting the PEG chain away from the surface with the azide group exposed. Alternatively, a surface displaying alkyne or cyclooctyne (B158145) groups can react with the azide group. This initial PEGylation step creates a hydrophilic layer that can reduce non-specific interactions, thereby enhancing biocompatibility.

Subsequently, the remaining reactive group (azide or maleimide) on the surface-tethered PEG can be utilized to attach biomolecules, such as proteins, peptides, or carbohydrates, that confer specificity. For example, a targeting ligand with a thiol group could be conjugated to the maleimide-functionalized surface, or a molecule with an alkyne group could be attached via click chemistry to the azide-functionalized surface. This allows for the creation of surfaces that not only exhibit improved biocompatibility but also specifically interact with target cells or molecules.

Polymer Network Formation and Material Science Applications of Mal Peg2 Ch2ch2n3

Poly(ethylene glycol)-based Hydrogel Fabrication via Mal-PEG2-CH2CH2N3 Crosslinking

PEG-based hydrogels are widely used in biomedical applications due to their biocompatibility and tunable properties mdpi.comnih.gov. This compound can be employed in the fabrication of these hydrogels through its reactive end groups, facilitating crosslinking and the incorporation of other functional molecules.

Thiol-Maleimide Mediated Gelation Kinetics and Rheological Properties

The maleimide (B117702) group of this compound is highly reactive with thiol groups, forming stable thioether bonds via a Michael addition reaction cymitquimica.combiochempeg.com. This reaction is a cornerstone for creating covalently crosslinked PEG hydrogels nih.govbiorxiv.org. The kinetics of this thiol-maleimide reaction significantly influence the homogeneity and mechanical properties of the resulting hydrogel mdpi.comnih.govnih.gov.

Fast gelation kinetics, while advantageous for applications like in situ forming hydrogels, can lead to heterogeneous networks with regions of varying crosslinking density mdpi.comnih.govnih.gov. This heterogeneity can impact the mechanical properties and influence cellular behavior within the hydrogel scaffold mdpi.comnih.gov. Studies have investigated methods to control the kinetics of thiol-maleimide gelation, including adjusting polymer concentration, buffer conditions (concentration and pH), and incorporating electronegative crosslinkers or amino biomolecules mdpi.comnih.govresearchgate.net. Slowing the gelation rate can lead to more uniform hydrogels, improving the reliability of their mechanical properties and cellular responses mdpi.comnih.govnih.gov.

The rheological properties of thiol-maleimide crosslinked hydrogels, such as elastic modulus (G'), are directly related to the crosslinking density and the molecular weight of the PEG linkers mdpi.comresearchgate.net. Higher crosslinking density and lower molecular weight between crosslinks generally result in stiffer gels with higher elastic moduli mdpi.com. The thiol-maleimide reaction is known for its high efficiency, contributing to superior gel strength compared to some other crosslinking methods mdpi.com.

Click Chemistry-Enabled Hydrogel Architectures

The azide (B81097) group on this compound allows for the incorporation of click chemistry into hydrogel fabrication. Click chemistry, particularly the azide-alkyne cycloaddition, is a powerful tool for creating well-defined hydrogel architectures due to its high efficiency, orthogonality, and biocompatibility nih.govmdpi.comnih.govrsc.org.

By reacting the azide group of this compound with molecules containing alkyne or strained cyclooctyne (B158145) groups, complex hydrogel structures with precisely controlled functionalities can be created cymitquimica.comniph.go.jp. This approach enables the formation of crosslinked networks under mild conditions, which is crucial for encapsulating sensitive biological components like cells nih.govmdpi.com. Click chemistry allows for versatile hydrogel designs, including those with tailored porosity and mechanical properties nih.gov. The rapid nature of some click reactions, such as SPAAC, can lead to fast gelation times, facilitating in situ hydrogel formation rsc.org.

Design and Synthesis of Advanced Polymeric Scaffolds

This compound plays a role in the design and synthesis of advanced polymeric scaffolds beyond simple hydrogels. Its ability to participate in orthogonal reactions allows for the creation of more complex and functional materials for applications like tissue engineering mdpi.comnih.gov.

Semi-Interpenetrating Networks (sIPN) and Hybrid Material Development

This compound can be utilized in the development of semi-interpenetrating networks (sIPNs) and other hybrid materials biorxiv.orgiupac.orgwikipedia.org. sIPNs consist of one or more polymer networks and one or more linear or branched polymers, where the linear or branched chains penetrate the network but are not covalently bonded to it iupac.orgwikipedia.org.

The reactive groups on this compound can be used to form the covalent network component of an sIPN, while other polymers are introduced during or after the network formation. This allows for the combination of properties from different polymer systems within a single material, potentially leading to synergistic enhancements in mechanical strength, toughness, and other characteristics wikipedia.orgrsc.org. For example, a PEG network formed via thiol-maleimide or click chemistry using this compound could be combined with a linear polymer to create an sIPN with tailored mechanical and biological properties biorxiv.orgrsc.org.

Development of Responsive and Stimuli-Sensitive Materials

The incorporation of this compound into polymer networks can contribute to the development of responsive and stimuli-sensitive materials nih.govnih.gov. While this compound itself does not typically confer responsiveness, its reactive groups allow for the conjugation of stimuli-responsive elements into the polymer network.

By using click chemistry or thiol-maleimide reactions, molecules that respond to specific stimuli (e.g., changes in temperature, pH, light, or the presence of enzymes) can be attached to the PEG backbone or incorporated as crosslinkers nih.govnih.gov. This enables the creation of hydrogels or other polymeric scaffolds that can undergo changes in swelling, degradation, or release of encapsulated substances in response to external triggers. For instance, incorporating enzyme-cleavable peptides using the maleimide or azide handles could lead to materials that degrade in the presence of specific enzymes relevant to a disease site nih.govresearchgate.net.

Future Research Directions and Emerging Paradigms for Mal Peg2 Ch2ch2n3

Integration into Advanced Supramolecular Assemblies

The heterobifunctional nature of Mal-PEG2-CH2CH2N3 presents opportunities for its integration into advanced supramolecular assemblies. Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules designed to achieve a specific function through non-covalent interactions. The ability to selectively attach different molecular components to each end of the PEG linker could facilitate the construction of well-defined supramolecular structures. For instance, one end could be functionalized with a molecule capable of self-assembly or interacting with a specific supramolecular motif, while the other end could carry a different probe, therapeutic agent, or targeting ligand.

Future research could explore using this compound to bridge different supramolecular components, creating hybrid assemblies with tailored properties. This might involve conjugating the linker to liposomes, micelles, dendrimers, or nanoparticles that form the core of the supramolecular structure, thereby presenting the azide (B81097) or maleimide (B117702) group on the surface for further functionalization. Alternatively, the linker could be used to assemble smaller molecular units into larger, ordered structures driven by non-covalent forces. The PEG spacer's hydrophilicity and flexibility can influence the assembly process and the presentation of the conjugated molecules on the surface of the resulting structures. Research in this area would likely involve detailed characterization of the assembly process and the properties of the resulting supramolecular architectures.

High-Throughput Screening Methodologies for Conjugation Efficiency

Developing efficient and reliable conjugation protocols is crucial for applications involving this compound. High-throughput screening (HTS) methodologies, while discussed in the context of bacterial conjugation or antibody conjugation sites, represent a relevant future direction for optimizing reactions involving this specific linker. HTS could be applied to systematically evaluate the efficiency of the maleimide-thiol and azide-alkyne click reactions under various conditions when using this compound.

Future research could focus on establishing miniaturized or automated platforms to rapidly screen reaction parameters such as solvent systems, temperature, reaction time, reactant ratios, and the presence of catalysts or additives. This would be particularly valuable for optimizing the conjugation of sensitive biomolecules. HTS could also be used to assess the orthogonality of the two reaction handles under different conditions, ensuring that one reaction proceeds efficiently without interfering with the other. While specific HTS studies with this compound were not found in the search results, the principles of HTS for evaluating conjugation efficiency are well-established and highly applicable to optimizing the use of this heterobifunctional linker.

Computational Design and Predictive Modeling of this compound Based Systems

Computational design and predictive modeling offer powerful tools for understanding and guiding the use of this compound in complex systems. While no specific studies on computational modeling of systems based on this exact compound were identified in the search, the application of computational methods to predict molecular behavior and reaction outcomes is a growing field.

Future research could leverage computational approaches, such as molecular dynamics simulations and quantum mechanics calculations, to model the conformation and flexibility of this compound in different environments. This could help predict how the PEG spacer influences the accessibility and reactivity of the maleimide and azide groups. Modeling could also provide insights into the potential steric hindrance or conformational preferences that might affect conjugation efficiency, particularly when conjugating to large biomolecules or incorporating the linker into confined supramolecular structures. Furthermore, computational studies could aid in the rational design of target molecules to be conjugated with this compound, predicting optimal attachment sites and reaction conditions for achieving desired conjugate properties.

Exploration of Novel Reaction Conditions and Catalytic Systems for Enhanced Reactivity

The reactivity of the maleimide and azide groups in this compound is well-established, but exploring novel reaction conditions and catalytic systems could lead to enhanced efficiency, selectivity, or applicability. While click chemistry catalysis is a known area of research, specific novel systems for conjugations involving both functionalities of this compound warrant further investigation.

Future research could focus on developing milder or more biocompatible reaction conditions for both the maleimide-thiol and azide-alkyne reactions, which is particularly important for conjugating sensitive biological molecules. This might involve exploring new catalysts for click chemistry that are less toxic than traditional copper catalysts or developing catalyst-free click reactions with modified alkyne partners. Additionally, research could investigate novel strategies to enhance the reaction rate or achieve higher yields under challenging conditions, such as in complex biological media or at low concentrations of reactants. Exploring orthogonal chemistries that could be used in conjunction with the maleimide and azide functionalities, potentially enabled by novel catalytic systems, represents another avenue for expanding the utility of this compound in creating multi-functional conjugates.

Q & A

Q. What are the key synthetic pathways for Mal-PEG2-CH2CH2N3, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized through maleimide-amine coupling followed by azide functionalization. Optimization involves:

- Stepwise synthesis : Maleimide activation of PEG precursors, followed by azide conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted methods.

- Purification : Use size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.

- Condition tuning : Adjust reaction temperature (4–25°C), pH (6.5–7.5 for thiol-maleimide specificity), and molar ratios (1:1.2 PEG-to-azide reagent) to maximize yield (>85%) and purity (>95% by HPLC) .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Critical methods include:

- NMR spectroscopy : Confirm maleimide (δ 6.7–6.9 ppm) and azide (FTIR: ~2100 cm⁻¹) groups.

- Mass spectrometry (MS) : MALDI-TOF or ESI-MS to verify molecular weight (e.g., PEG2 spacer: ~88 Da per ethylene oxide unit).

- HPLC : Reverse-phase or SEC to assess purity (>95%) and detect hydrolysis byproducts.

- UV-Vis : Quantify maleimide concentration via absorbance at 302 nm (ε ≈ 620 M⁻¹cm⁻¹) .

Q. How is this compound utilized in bioconjugation protocols, and what factors influence its reactivity with thiol-containing biomolecules?

Applications include antibody-drug conjugates (ADCs) and protein labeling. Reactivity depends on:

- pH : Optimal thiol deprotonation occurs at pH 6.5–7.5.

- Temperature : Reactions at 4°C minimize protein denaturation.

- Buffer compatibility : Avoid amines (e.g., Tris) that compete with maleimide.

- Stoichiometry : Use 2–3-fold molar excess of this compound to target thiols for complete conjugation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported conjugation efficiencies of this compound across different studies?

Discrepancies often arise from:

- Analytical variability : Standardize quantification methods (e.g., LC-MS vs. SDS-PAGE).

- Reagent stability : Monitor azide group hydrolysis (e.g., via FTIR) and maleimide ring-opening under storage.

- Experimental controls : Include negative controls (e.g., omitting Cu(I) in CuAAC) to confirm specificity. Cross-validate results using orthogonal techniques (e.g., fluorescence anisotropy and SEC) .

Q. What experimental strategies are recommended to assess the stability of this compound under varying physiological conditions?

Design stability assays by:

- Temperature and pH profiling : Incubate the compound in buffers (pH 4–9) at 25°C and 37°C for 0–72 hours.

- Analytical endpoints : Measure intact compound via HPLC and track azide degradation via IR.

- Statistical rigor : Use triplicate samples and report mean ± SD. Apply ANOVA to identify significant stability differences (p < 0.05) .

Q. How should researchers design controlled experiments to evaluate the impact of this compound spacer length on biomolecular interactions?

Employ comparative studies:

- PEG length variants : Synthesize Mal-PEGn-CH2CH2N3 (n = 2, 4, 6) and conjugate to a model protein (e.g., BSA).

- Binding assays : Use surface plasmon resonance (SPR) to measure dissociation constants (Kd) with target receptors.

- Data interpretation : Correlate PEG length with hydrodynamic radius (via DLS) and binding affinity. Report confidence intervals for Kd values .

Methodological Best Practices

- Data reporting : Follow guidelines for numerical precision (e.g., report means to ±0.1% for HPLC purity) and statistical significance (define p-value thresholds) .

- Reproducibility : Document synthesis protocols with step-by-step reagent volumes, reaction times, and purification details .

- Ethical compliance : Disclose conflicts of interest and cite primary literature for derivative synthesis methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.